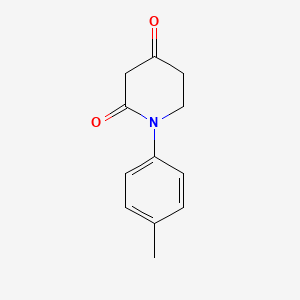

1-(4-Methylphenyl)piperidine-2,4-dione

Description

Contextualization of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one heteroatom within their ring structure, represent the most prominent and diverse class of organic compounds. ijnrd.org Nitrogen, oxygen, and sulfur are the most common heteroatoms incorporated into these cyclic systems. ijnrd.org In contemporary chemistry, particularly in the field of medicinal chemistry, heterocyclic scaffolds are of critical importance. nih.gov Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, a fact that underscores their central role in modern drug design. nih.gov

The significance of these compounds stems from their structural diversity and versatility, which make them attractive building blocks in the design of new therapeutic agents. mdpi.com The presence of heteroatoms allows for the modulation of key physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores, providing inspiration for the development of novel synthetic molecules. The continuous advancement in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space, enabling the rapid synthesis of a wide variety of functionalized heterocycles for drug discovery programs. nih.govrsc.org

Significance of Piperidine-2,4-dione Scaffolds in Synthetic Methodologies

Among the vast array of nitrogen-containing heterocycles, the piperidine (B6355638) ring is a foundational structure in medicinal chemistry and pharmaceutical development. nih.govijnrd.org A specific derivative, the piperidine-2,4-dione scaffold, has garnered significant attention as a versatile platform in synthetic organic chemistry. rsc.orgresearchgate.net These dione-type molecules possess a unique structural and reactivity profile, making them convenient building blocks for constructing more complex, functionalized piperidine-based systems. rsc.orgresearchgate.net

The synthetic utility of piperidine-2,4-diones is demonstrated through various chemical transformations. Methodologies such as Dieckmann cyclization provide a flexible route to piperidine-2,4-diones with diverse substitution patterns. researchgate.netcore.ac.uk This approach is valuable as it can be adapted to produce N-unsubstituted compounds directly, avoiding the need for protection and deprotection steps. core.ac.uk The reactivity of the scaffold allows for further modifications, serving as a precursor for a wide range of derivatives with potential applications in the synthesis of natural products and pharmaceutically relevant compounds. rsc.orgresearchgate.net The ability to generate both racemic and enantiopure forms of these compounds further enhances their importance in modern synthetic strategies. researchgate.net

Research Trajectories and Unexplored Dimensions of Substituted Piperidine-2,4-diones

Current research on piperidine derivatives is highly active, with thousands of related papers published in recent years. nih.gov The primary trajectory involves the development of novel, efficient, and stereoselective synthetic methods to access structurally diverse piperidine analogs. nih.govajchem-a.com This includes catalytic hydrogenation of pyridine (B92270) precursors, intra- and intermolecular cyclization reactions, and multicomponent reactions. rsc.orgnih.gov For piperidine-2,4-dione scaffolds specifically, research has focused on expanding the library of substituted derivatives to explore their structure-activity relationships in various biological contexts. researchgate.net

Despite these advances, several dimensions of substituted piperidine-2,4-diones remain underexplored. A significant area for future investigation is the systematic exploration of substitutions at various positions of the piperidine-2,4-dione ring. While methods for creating 6-substituted and 5,6-disubstituted derivatives exist, the synthesis and properties of compounds with complex substitution patterns are not fully charted. core.ac.uk Furthermore, the application of these scaffolds extends beyond traditional medicinal chemistry into areas like materials science and catalysis, which are currently nascent fields of study for this particular heterocyclic system. The development of "green" synthetic routes that are more cost-effective and environmentally benign also represents an important future research direction. nih.gov

Scope and Objectives of Research on 1-(4-Methylphenyl)piperidine-2,4-dione

Research focused on the specific compound This compound is aimed at synthesizing and characterizing this novel derivative and evaluating its potential as a building block for more complex molecules. The introduction of a 4-methylphenyl (p-tolyl) group at the N-1 position of the piperidine-2,4-dione core is hypothesized to modulate its electronic and steric properties, potentially influencing its reactivity and biological interactions compared to unsubstituted or differently substituted analogs.

The primary objectives of this research are:

Synthesis and Optimization: To develop a robust and efficient synthetic protocol for the preparation of this compound, likely involving the cyclization of appropriate precursors.

Structural Characterization: To unambiguously confirm the chemical structure of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, which are essential for predicting its behavior in various chemical and biological systems.

Exploration of Reactivity: To investigate the chemical reactivity of the dione (B5365651) scaffold in the presence of the N-aryl substituent, exploring its utility in further synthetic transformations to create a library of novel derivatives.

The data gathered from this research will contribute to the broader understanding of substituted piperidine-2,4-diones and establish a foundation for future studies into their potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H13NO2 | uni.lu |

| Molecular Weight | 203.24 g/mol | uni.lu |

| Monoisotopic Mass | 203.094629015 Da | uni.lu |

| XLogP3-AA (Predicted) | 1.3 | uni.lu |

| Hydrogen Bond Donor Count | 0 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

| Topological Polar Surface Area | 37.5 Ų | uni.lu |

| Heavy Atom Count | 15 | uni.lu |

| Complexity | 277 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-2-4-10(5-3-9)13-7-6-11(14)8-12(13)15/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRLAAYIDNZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylphenyl Piperidine 2,4 Dione and Analogues

Established Reaction Pathways for Piperidine-2,4-dione Ring Formation

The creation of the piperidine-2,4-dione scaffold can be achieved through several reliable reaction pathways, including cycloadditions, condensations, and intramolecular cyclizations. rsc.org

Cycloaddition reactions are powerful methods for constructing cyclic systems like piperidine (B6355638) in a controlled manner. These reactions involve the combination of two or more unsaturated molecules to form a ring.

[4+2] Cycloaddition: The Diels-Alder reaction and related [4+2] cycloadditions are fundamental in forming six-membered rings. nih.gov Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes represents a notable approach for piperidine synthesis. nih.gov This method involves the activation of a C(sp³)-H bond, which is an atypical feature for cycloaddition reactions. nih.gov

[3+3] Cycloaddition: This strategy has gained attention for synthesizing heterocyclic compounds. For instance, the regioselective [3+3] annulation of enones with α-substituted cinnamic acids proceeds through a sequence of intermolecular Michael addition, decarboxylation, and subsequent cyclization to form the piperidine ring. mdpi.com

Intramolecular Nitrone Cycloaddition: The intramolecular [3+2] cycloaddition of N-alkenylnitrones is a well-established method for creating complex piperidine and indolizidine alkaloid structures. iupac.org This approach allows for high stereocontrol, which is often dictated by the conformation of the transition state. iupac.org

[2+2] Photocycloaddition: Photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, can produce bicyclic piperidinones. mdpi.com These intermediates can then be readily reduced to the corresponding piperidine derivatives. mdpi.com

Condensation reactions are widely used to build the piperidine-2,4-dione structure, often by forming key carbon-carbon or carbon-nitrogen bonds.

One of the most common methods for synthesizing 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milyoutube.com The Knoevenagel condensation is another relevant reaction, where a carbonyl group reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine itself, to form carbon-carbon bonds. researchgate.net

A direct and efficient route to N-substituted piperidine-2,6-diones involves the condensation of an appropriate aniline (B41778) derivative with glutaric anhydride (B1165640). researchgate.net For the synthesis of the title compound's core structure, this would involve reacting p-toluidine (B81030) with glutaric anhydride in a solvent like toluene (B28343) under reflux conditions. researchgate.net This reaction proceeds by forming an intermediate amic acid, which then cyclizes upon heating to yield the dione (B5365651).

Intramolecular cyclization is a key step in many synthetic routes to piperidine-2,4-diones and related systems. mdpi.com

Dieckmann Condensation: This intramolecular condensation of a diester, promoted by a base, is a cornerstone for synthesizing cyclic β-keto esters, which are direct precursors to piperidine-2,4-diones. dtic.mil A versatile protocol involves coupling β-amino esters with monomethyl malonate to form an amidodiester. core.ac.uk This intermediate then undergoes a Dieckmann cyclization when treated with a base like sodium methoxide. core.ac.uk Subsequent hydrolysis and decarboxylation yield the target piperidine-2,4-dione. core.ac.uk This method allows for the preparation of a variety of substituted piperidine-2,4-diones. core.ac.uk

Radical Cyclization: Radical-mediated reactions offer an alternative pathway. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Similarly, 1,6-enynes can undergo a radical cyclization cascade initiated by triethylborane (B153662) to form polysubstituted piperidines. nih.gov

Reductive Cyclization: The reductive cyclization of δ-aminoamides or other suitable linear precursors is an effective method. dtic.mil Iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) is one such strategy, where the silane (B1218182) promotes imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov

Optimization of Reaction Conditions for 1-(4-Methylphenyl)piperidine-2,4-dione Synthesis

The efficiency and selectivity of the synthesis of piperidine-2,4-diones are highly dependent on the reaction conditions, particularly the choice of catalyst and solvent.

A wide range of catalytic systems have been developed to improve the synthesis of piperidine derivatives. These include metal-based catalysts, organocatalysts, and biocatalysts.

| Catalyst System | Reaction Type | Application/Findings | Reference(s) |

| Palladium (Pd) Complexes | Hydrogenation, Cycloaddition, Wacker-type Cyclization | Effective for [4+2] oxidative annulation and aerobic oxidative cyclization of alkenes. | nih.gov, organic-chemistry.org |

| Rhodium (Rh) Complexes | Hydrogenation | Used for enantioselective asymmetric hydrogenation of aliphatic tetrasubstituted cyclic enamides. | nih.gov |

| Nickel (Ni) Complexes | Cyclization, Hydrogenation | Provides high enantioselectivity in intramolecular hydroalkenylation of 1,6-ene-dienes. A nickel silicide catalyst has also been developed for hydrogenation. | nih.gov, mdpi.com |

| Iridium (Ir) Complexes | Hydrogen Borrowing Annulation | Catalyzes sequential cascades of oxidation, amination, and reduction for stereoselective piperidine synthesis. | nih.gov |

| Cobalt (Co) Complexes | Radical Cyclization, Hydrogenation | A heterogeneous cobalt catalyst on titanium nanoparticles allows for acid-free hydrogenation. | nih.gov |

| Iron (Fe) Complexes | Reductive Amination | Catalyzes the reductive cyclization of ϖ-amino fatty acids. | nih.gov |

| Immobilized Lipase (B570770) (CALB) | Multicomponent Reaction | Candida antarctica lipase B immobilized on magnetic nanotubes serves as a reusable biocatalyst for piperidine synthesis. | rsc.org |

The choice of solvent can significantly influence reaction rates, yields, and stereoselectivity by affecting substrate solubility, catalyst stability, and the transition state energies of the reaction pathways.

| Solvent(s) | Reaction Type | Observation/Outcome | Reference(s) |

| Methanol (MeOH) | Dieckmann Cyclization | Used as the solvent for the base-mediated (NaOMe) intramolecular cyclization of amidodiesters. | core.ac.uk |

| Acetonitrile (B52724) (MeCN) / Water | Decarboxylation | Wet acetonitrile is effective for the one-pot hydrolysis and decarboxylation of keto ester intermediates to form piperidine-2,4-diones. | core.ac.uk |

| Water (H₂O) | Hydrogenation, Cyclocondensation | A heterogeneous cobalt catalyst has been shown to be effective for hydrogenation in water. Microwave-assisted cyclocondensation of alkyl dihalides and primary amines also works well in an aqueous medium. | nih.gov, organic-chemistry.org |

| Toluene | Condensation | Serves as a suitable solvent for the condensation reaction between aniline derivatives and glutaric anhydride under reflux. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Prince-type Cyclization | When heated with HCl, DMSO can generate an electrophile that initiates the cyclization of homoallylic anilines to form 4-chloropiperidines. | organic-chemistry.org |

Temperature and Pressure Profile Optimization

The synthesis of this compound, a derivative of the broader class of N-substituted piperidones, is significantly influenced by reaction temperature and pressure. While specific data for the title compound is not extensively detailed in publicly available literature, the optimization of these parameters can be inferred from established methodologies for related structures, such as the Dieckmann condensation and N-arylation reactions.

The Dieckmann condensation, a key intramolecular reaction for forming the piperidine-2,4-dione ring, is typically sensitive to temperature. The reaction involves the formation of an enolate intermediate, and the temperature profile affects both the rate of this formation and the subsequent cyclization. Generally, these cyclizations are conducted at elevated temperatures, often at the reflux temperature of the solvent used. For instance, the synthesis of related piperidine-2,6-dione derivatives from an aniline and glutaric anhydride involves refluxing in toluene for 2 hours. researchgate.net Similarly, the Dieckmann cyclization of diester precursors to form piperidine-2,4-diones is often carried out at reflux in solvents like methanol. core.ac.uk

Pressure optimization is less commonly a critical parameter in the synthesis of piperidine-2,4-diones under standard laboratory conditions, as these reactions are typically performed at atmospheric pressure. However, in industrial-scale synthesis or when dealing with volatile reactants or intermediates, pressure control can become more significant. For certain related heterocyclic syntheses, high-pressure conditions have been employed to drive reactions to completion.

The optimization of both temperature and pressure is a delicate balance to maximize yield and purity while minimizing side reactions and decomposition. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently map the reaction landscape and identify the optimal set of conditions for the synthesis of this compound.

A representative table illustrating the effect of temperature on the yield of a related N-substituted piperidone synthesis is shown below.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 24 | 40 |

| 2 | 50 | 12 | 65 |

| 3 | 70 | 8 | 81 |

| 4 | 100 | 4 | 75 (decomposition observed) |

| This is a representative table based on general principles of organic synthesis and not from a specific study on this compound. |

Novel Synthetic Routes and Sustainable Approaches

The development of novel and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of this compound and its analogs, several innovative approaches are being explored to enhance efficiency, reduce environmental impact, and access a wider range of molecular diversity.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of N-substituted piperidones. nih.govscribd.com These principles focus on the use of less hazardous chemicals, renewable feedstocks, and more efficient reaction conditions. For the synthesis of this compound, this can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multi-component reactions are particularly advantageous in this regard. researchgate.netsemanticscholar.org

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The synthesis of highly substituted piperidines has been demonstrated in water at room temperature. researchgate.netsemanticscholar.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and increase reaction efficiency. Various catalysts, including non-toxic and recyclable options like sodium lauryl sulfate (B86663) (SLS), have been used for piperidine synthesis. researchgate.netsemanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A notable green approach involves the direct synthesis of N-substituted piperidones, which avoids the classical Dieckmann approach that often involves harsh conditions and problematic workups. nih.govscribd.com

Flow Chemistry and Continuous Reactor Applications

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.com The application of flow chemistry to the synthesis of piperidine-containing scaffolds is a growing area of research.

In the context of this compound synthesis, a continuous flow reactor could be employed for key steps such as the Dieckmann condensation or the N-arylation. The precise control over reaction parameters, such as temperature, pressure, and residence time, can lead to improved yields and purities. For instance, the optimization of a benzimidazol-2-one (B1210169) synthesis, a related heterocyclic structure, was successfully achieved using a flow-based approach, allowing for a multigram-scale preparation with high productivity. chemrxiv.org Similar principles could be applied to the continuous production of this compound.

Enantioselective and Diastereoselective Synthetic Pathways

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. For this compound and its analogs that may possess stereocenters, enantioselective and diastereoselective synthetic pathways are of significant interest.

Several strategies have been developed for the asymmetric synthesis of piperidine derivatives:

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. For example, Davies' chiral auxiliary has been used to induce an asymmetric Michael addition in the synthesis of enantiomerically enriched piperidin-2,4-diones. core.ac.ukucl.ac.uk

Chiral Catalysts: Enantioselective catalysts, such as rhodium complexes with chiral ligands, can be used to synthesize chiral piperidines with high enantiomeric excess. organic-chemistry.orgtmc.edu

Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent transformations.

A notable example is the enantioselective synthesis of 6-substituted piperidine-2,4-diones via a regioselective Dieckmann cyclization using Davies' α-methylbenzylamine auxiliary. researchgate.net This approach allows for the preparation of enantiomerically pure piperidine-2,4-diones. Furthermore, diastereoselective methods for the synthesis of polysubstituted piperidines have been developed, often involving cascade reactions that create multiple stereocenters in a single step. researchgate.net

Derivatization Strategies for this compound

Derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored properties. These strategies primarily focus on modifying the piperidine ring.

Functional Group Interconversions on the Piperidine Ring

The piperidine-2,4-dione scaffold offers multiple sites for functional group interconversions. vanderbilt.edu The carbonyl groups at the 2- and 4-positions, as well as the methylene groups of the ring, can be targeted for modification.

Reactions at the Carbonyl Groups:

Reduction: The ketone at the 4-position can be selectively reduced to a hydroxyl group using various reducing agents. This can lead to the formation of 4-hydroxypiperidin-2-one derivatives. core.ac.uk

Enolate Formation and Alkylation: The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the 3- and 5-positions. core.ac.uk

Reactions on the Piperidine Ring:

Halogenation: The piperidine ring can be halogenated at various positions, providing a handle for further functionalization through cross-coupling reactions.

Oxidation: C-H oxidation can introduce hydroxyl groups or other functionalities onto the piperidine ring. Recent advances have shown that biocatalytic C-H oxidation can be a powerful tool for the selective functionalization of piperidines. news-medical.net

A table summarizing potential functional group interconversions is provided below.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Ketone (C4) | NaBH₄, MeOH | Secondary Alcohol |

| Methylene (C3, C5) | 1. NaH, THF; 2. R-X | Alkylated Methylene |

| Ketone (C2, C4) | Lawesson's Reagent | Thioketone |

| Amide (lactam) | LiAlH₄, THF | Cyclic Amine |

| This table presents general transformations and not specific examples for this compound. |

Modifications of the N-Aryl Substituent

While direct synthetic routes to this compound are plausible via established methods like the Dieckmann cyclization, the modification of the N-aryl ring post-synthesis offers a powerful strategy for generating a diverse library of analogues. core.ac.uk This approach allows for the introduction of various functional groups onto the p-tolyl moiety, enabling the exploration of structure-activity relationships.

Modern cross-coupling reactions are particularly well-suited for the functionalization of the N-aryl group. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have been extensively used for the arylation, amination, and alkynylation of aryl halides and triflates. Although specific examples for this compound are not extensively documented in the literature, the principles of these reactions can be readily applied.

A general approach would involve the synthesis of a precursor, such as 1-(4-bromophenyl)piperidine-2,4-dione, which can be synthesized via the Dieckmann cyclization of the corresponding N-(4-bromophenyl) substituted β-amino ester with a malonic ester derivative. This bromo-substituted intermediate can then serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Palladium-Catalyzed Modifications of a 1-(4-Bromophenyl)piperidine-2,4-dione Precursor

| Coupling Reaction | Reagents and Conditions | Expected Product Functionality |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Biaryl |

| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Arylamine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | Arylalkyne |

These methodologies would allow for the introduction of a wide array of substituents onto the phenyl ring, including but not limited to, other aryl groups, alkylamines, and substituted acetylenes, thereby creating a diverse set of analogues of this compound for further investigation.

Regioselective Functionalization Approaches

The piperidine-2,4-dione ring system possesses multiple reactive sites, and the regioselective functionalization of this core is a key challenge and opportunity for creating diverse molecular architectures. The presence of two carbonyl groups and an adjacent methylene group (C3) and methine/methylene groups at C5 and C6 allows for various transformations.

The primary method for the formation of the this compound ring is the Dieckmann cyclization. This intramolecular Claisen condensation of a suitable diester, specifically a β-amino diester derived from p-toluidine, is a robust and widely employed strategy. core.ac.uk The general reaction involves the base-catalyzed cyclization of an N-(4-methylphenyl)-N-(alkoxycarbonylmethyl)amino-propionate derivative. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester at the C3 position would yield the desired this compound.

Once the piperidine-2,4-dione core is assembled, further functionalization can be achieved. The methylene group at the C3 position, flanked by two carbonyl groups, is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then be subjected to various electrophilic reactions, such as alkylation and acylation, to introduce substituents at the C3 position.

Research by Marson and Yau has demonstrated the alkylation of a related 6-phenylpiperidine-2,4-dione (B51067) at the C3 position. core.ac.uk In their work, treatment of the piperidine-2,4-dione with methyl iodide in the presence of potassium carbonate resulted in the formation of the 3,3-dimethylated product. core.ac.uk This suggests that mono-alkylation at the C3 position of this compound could be challenging due to the high reactivity of the mono-alkylated intermediate, which can be readily deprotonated and alkylated a second time. Careful control of reaction conditions, such as the use of a bulky base or a limited amount of the alkylating agent, might favor mono-alkylation.

Table 2: Potential Regioselective Functionalization Reactions of this compound

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C3 | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3-Alkyl-1-(4-methylphenyl)piperidine-2,4-dione |

| C3 | Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 3-Acyl-1-(4-methylphenyl)piperidine-2,4-dione |

| C4 (enol) | O-Alkylation | Alkyl halide, Base (e.g., Ag₂O), Solvent (e.g., CHCl₃) | 4-Alkoxy-1-(4-methylphenyl)-1,5-dihydropyridin-2-one |

Furthermore, the tautomeric nature of the β-dicarbonyl system in piperidine-2,4-dione allows for the possibility of O-functionalization of the enol form. Under specific conditions, such as using silver oxide as a base, O-alkylation can be favored over C-alkylation, leading to the formation of 4-alkoxy-1,5-dihydropyridin-2-one derivatives. The choice of base, solvent, and electrophile can be strategically employed to control the regioselectivity of the functionalization, providing access to a wide range of C- and O-functionalized analogues of this compound.

Spectroscopic and Advanced Characterization Investigations of 1 4 Methylphenyl Piperidine 2,4 Dione

Vibrational Spectroscopic Analysis (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of 1-(4-Methylphenyl)piperidine-2,4-dione is expected to be dominated by contributions from the p-substituted phenyl ring, the piperidine-2,4-dione core, and the methyl group.

Aromatic C-H Stretching: The C-H stretching vibrations of the p-substituted phenyl ring are anticipated to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the piperidine (B6355638) ring will exhibit symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹. The methyl (CH₃) group attached to the phenyl ring will also show characteristic C-H stretching vibrations in this region.

Carbonyl (C=O) Stretching: The piperidine-2,4-dione moiety contains two carbonyl groups (an amide and a ketone). The amide C=O stretching vibration is expected around 1680-1630 cm⁻¹, while the ketonic C=O stretch will likely appear at a higher frequency, typically in the 1725-1705 cm⁻¹ range. The exact positions can be influenced by the electronic effects of the N-aryl substituent and potential intermolecular interactions.

C-N Stretching: The stretching vibration of the C-N bond within the piperidine ring and the N-aryl bond are expected in the 1400-1200 cm⁻¹ region. These modes are often coupled with other vibrations, making their precise assignment complex.

Aromatic C=C Stretching: The C=C stretching vibrations of the phenyl ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ and CH₃ Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups are expected to appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the p-substituted phenyl ring are characteristic and can provide information about the substitution pattern. These are expected in the 850-800 cm⁻¹ region.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2950 - 2850 |

| Ketone C=O Stretch | 1725 - 1705 |

| Amide C=O Stretch | 1680 - 1630 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Scissoring | ~1460 |

| CH₃ Bending | ~1375 |

| C-N Stretch | 1400 - 1200 |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be a powerful tool for conformational analysis. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. The chair conformation is generally the most stable. The orientation of the p-tolyl group relative to the piperidine ring can also lead to different conformers.

Detailed conformational analysis would require computational studies, such as Density Functional Theory (DFT) calculations, to predict the vibrational spectra of different stable conformers. arxiv.orgnih.gov By comparing the calculated spectra with experimental IR and Raman data, it would be possible to identify the predominant conformation in the solid state or in solution. Specific vibrational modes, particularly those involving the piperidine ring and the N-C aryl bond, would be sensitive to conformational changes. However, without experimental data for this compound, a definitive conformational analysis cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

¹H NMR:

Aromatic Protons: The p-substituted phenyl ring will show two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons ortho and meta to the nitrogen atom.

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The methylene protons adjacent to the nitrogen (C6-H₂) and the carbonyl group (C3-H₂ and C5-H₂) will be deshielded and are expected to resonate as complex multiplets.

Methyl Protons: The methyl group on the tolyl ring will give a characteristic singlet peak, likely in the region of δ 2.3-2.5 ppm.

¹³C NMR:

Carbonyl Carbons: The two carbonyl carbons (C2 and C4) will be the most downfield signals, expected in the δ 160-180 ppm region for the amide and potentially higher for the ketone.

Aromatic Carbons: The phenyl ring will show four distinct signals. The carbon attached to the nitrogen (ipso-carbon) and the carbon bearing the methyl group will have characteristic chemical shifts. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

Piperidine Carbons: The methylene carbons of the piperidine ring will resonate in the aliphatic region (δ 20-50 ppm).

Methyl Carbon: The methyl carbon of the tolyl group is expected to appear at approximately δ 20-25 ppm.

A hypothetical table of predicted NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to N) | Doublet, ~7.2-7.4 | ~125-130 |

| Aromatic CH (meta to N) | Doublet, ~7.1-7.3 | ~128-132 |

| Piperidine CH₂ (C3, C5, C6) | Multiplets, ~2.5-4.0 | ~20-50 |

| Methyl CH₃ | Singlet, ~2.3-2.5 | ~20-25 |

| Aromatic C (ipso to N) | - | ~135-145 |

| Aromatic C (ipso to CH₃) | - | ~130-140 |

| Carbonyl C=O (Amide, C2) | - | ~160-170 |

| Carbonyl C=O (Ketone, C4) | - | ~170-180 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. arxiv.orgresearchgate.net For instance, it would show correlations between the adjacent methylene protons within the piperidine ring and between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. arxiv.orgresearchgate.net This would allow for the direct assignment of the carbon signals for all protonated carbons (aromatic CH, piperidine CH₂, and methyl CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. arxiv.orgresearchgate.net This is particularly useful for identifying quaternary carbons. For example, correlations from the methyl protons to the ipso-aromatic carbon and from the piperidine protons to the carbonyl carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be valuable for confirming the conformation of the molecule, for instance, by observing through-space interactions between the protons of the p-tolyl group and the protons on the piperidine ring.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the structure and dynamics of this compound in the solid state. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be a key technique. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent. Linewidths in ssNMR are generally broader than in solution NMR. Advanced ssNMR techniques could be used to probe internuclear distances and molecular dynamics. However, no solid-state NMR studies have been reported for this specific compound.

Mass Spectrometric Characterization and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This data provides exact information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the elemental formula of this compound, which is C12H13NO2. By measuring the mass with high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

A hypothetical HRMS analysis would compare the experimentally measured accurate mass to the calculated theoretical mass.

Table 1: Hypothetical HRMS Data for this compound

| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 204.10191 | Data not available | Data not available |

| [M+Na]⁺ | 226.08385 | Data not available | Data not available |

This table represents theoretical values; experimental data is not available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. Key fragments would likely arise from the cleavage of the piperidine-2,4-dione ring and the loss of the tolyl group. Analysis of these fragments would confirm the connectivity of the atoms within the molecule. Without experimental data, a detailed discussion of the specific fragmentation pathways is purely speculative.

X-ray Crystallography of this compound

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule.

Single-Crystal Diffraction for Absolute Configuration Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would unambiguously confirm the molecular structure and, if the molecule crystallizes in a chiral space group, could determine its absolute configuration.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C12H13NO2 |

| Formula Weight | 203.24 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

This table cannot be completed without experimental single-crystal X-ray diffraction data.

Crystal Packing and Intermolecular Interactions

The data from an X-ray crystal structure analysis would also reveal how the molecules pack together in the solid state. This includes identifying and characterizing any intermolecular interactions, such as hydrogen bonds, C-H···O interactions, or π-π stacking involving the tolyl group. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. In the absence of a crystal structure, the nature and geometry of these potential interactions cannot be described.

Computational Chemistry and Theoretical Studies on 1 4 Methylphenyl Piperidine 2,4 Dione

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-(4-Methylphenyl)piperidine-2,4-dione, these methods help in understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves minimizing the total electronic energy of the molecule. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.gov

The piperidine-2,4-dione ring is expected to adopt a conformation that minimizes steric hindrance. The tolyl group attached to the nitrogen atom will also have a specific orientation relative to the piperidine (B6355638) ring to achieve maximum stability. The optimized geometry is crucial for further computational analyses, including the prediction of spectroscopic properties and reactivity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length (piperidine ring) | ~1.38 Å |

| C=O Bond Length (position 2) | ~1.22 Å |

| C=O Bond Length (position 4) | ~1.23 Å |

| C-C Bond Length (piperidine ring) | ~1.53 Å |

| Dihedral Angle (piperidine ring) | Varies (indicating a non-planar conformation) |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. imperial.ac.uk

For this compound, the HOMO is likely to be localized on the electron-rich p-tolyl group, while the LUMO would be centered on the electron-deficient piperidine-2,4-dione ring, particularly around the carbonyl groups. This distribution suggests that the tolyl group would be the primary site for electrophilic attack, while the dione (B5365651) ring would be susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Predicted Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These energy values are estimations based on FMO analyses of structurally related compounds and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating these are the most probable sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring and the tolyl group's methyl protons. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotation of the tolyl group give rise to various possible conformations for this compound. Understanding the energy associated with these different conformations is crucial for predicting its biological activity and physical properties.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. For this compound, a PES scan could be performed by systematically rotating the bond connecting the tolyl group to the nitrogen atom of the piperidine ring. This would reveal the most stable rotational conformers (rotamers) and the energy barriers between them. The piperidine ring itself can exist in various conformations, such as chair, boat, and twist-boat, each with a different energy level. nih.gov The global minimum on the PES would correspond to the most stable conformation of the entire molecule.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational flexibility over time. mdpi.com By simulating the motion of atoms under a given set of conditions (e.g., in a solvent at a specific temperature and pressure), MD can explore the accessible conformational space of this compound. mdpi.comnih.gov These simulations can reveal how the molecule transitions between different conformations, the stability of these conformations, and the influence of the solvent on its structure. mdpi.com For instance, MD simulations could show the puckering of the piperidine ring and the rotational freedom of the tolyl group, providing a more comprehensive understanding of its dynamic behavior. nih.gov

Spectroscopic Property Predictions from Theoretical Models

Computational models are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions, offering a good balance between accuracy and computational cost.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, providing valuable information for assigning experimental spectra, especially for complex molecules. The process typically involves:

Geometry Optimization: The first step is to find the most stable three-dimensional conformation of the molecule. This is usually done using a DFT method, for instance, with the B3LYP functional and a basis set like 6-31G(d).

NMR Shielding Calculation: Following optimization, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this.

Chemical Shift Determination: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate the experimental conditions in a solvent like chloroform-d (B32938) (CDCl₃). A recent benchmark study suggests that functionals like WP04, specifically parameterized for predicting ¹H NMR shifts in chloroform, can provide high accuracy. github.io

Illustrative Data: Predicted NMR Chemical Shifts

The following table represents a hypothetical output for the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach. The atom numbering corresponds to the standard IUPAC nomenclature for the piperidine-2,4-dione ring and the tolyl substituent.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C2 | 169.5 | H3a, H3b | 2.85 |

| C3 | 45.2 | H5a, H5b | 2.70 |

| C4 | 205.1 | H6a, H6b | 3.90 |

| C5 | 30.8 | H-Aryl (ortho) | 7.25 |

| C6 | 50.1 | H-Aryl (meta) | 7.35 |

| C-Aryl (ipso) | 135.0 | CH₃ | 2.40 |

| C-Aryl (ortho) | 129.8 | ||

| C-Aryl (meta) | 126.5 | ||

| C-Aryl (para) | 139.0 | ||

| CH₃ | 21.1 |

Note: This data is illustrative and not from a published study on this specific molecule. It serves to demonstrate the type of information generated by computational NMR predictions.

Simulated Vibrational Spectra for Experimental Comparison

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies.

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions.

Spectrum Generation: The output provides the frequencies of the normal modes of vibration and their corresponding intensities (IR) or scattering activities (Raman). This data can be plotted to generate a theoretical spectrum.

Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

These simulated spectra are invaluable for assigning the various peaks in an experimental spectrum to specific molecular motions, such as C=O stretching, C-N stretching, and aromatic ring vibrations.

Illustrative Data: Key Vibrational Frequencies

This table shows a hypothetical selection of calculated and scaled vibrational frequencies for key functional groups in this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C4=O Stretch (Ketone) | 1755 | 1715 | 1725-1705 |

| C2=O Stretch (Amide) | 1720 | 1680 | 1690-1650 |

| C-N Stretch (Ring) | 1385 | 1350 | 1360-1250 |

| Aromatic C=C Stretch | 1620 | 1580 | 1600, 1580, 1500, 1450 |

| CH₂ Bending (Scissoring) | 1470 | 1435 | 1470-1430 |

Note: This data is illustrative and not from a published study on this specific molecule. It serves to demonstrate how computational methods are used to aid in vibrational spectra assignment.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For a molecule like this compound, this could include studying its synthesis, such as the N-arylation of piperidine-2,4-dione, or its subsequent reactions. nih.govresearchgate.net

Transition State Identification and Energy Barrier Calculations

A key goal in studying reaction mechanisms is to identify the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational chemists locate transition state structures using specialized algorithms that search for a saddle point on the potential energy surface. Once a candidate TS is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Studies on related N-acyl-glutarimides have used computational methods to analyze rotational barriers and reactivity in cross-coupling reactions. nih.govacs.orgacs.org

Reaction Coordinate Analysis

To ensure that an identified transition state connects the desired reactants and products, a reaction coordinate analysis is performed. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead from the transition state to the energy minima of the reactants on one side and the products on the other, thus mapping out the entire reaction pathway.

Solvation Effects in Reaction Pathways

Reactions are almost always carried out in a solvent, which can significantly influence the reaction mechanism and energy barriers. Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the aforementioned PCM, treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the reactant molecules. This allows for the modeling of specific interactions, such as hydrogen bonding between the solute and the solvent.

For reactions involving charged or highly polar intermediates and transition states, the choice of solvent can dramatically alter the calculated energy barriers, and accurately modeling these solvation effects is crucial for obtaining results that reflect experimental reality. rsc.org

Advanced Applications and Functional Materials Derived from 1 4 Methylphenyl Piperidine 2,4 Dione

Exploration of Photophysical Properties

There is no available literature detailing the photophysical characteristics of 1-(4-Methylphenyl)piperidine-2,4-dione.

Absorption and Emission Spectroscopy

No studies reporting the UV-Vis absorption or fluorescence emission spectra of this compound were found. Therefore, data on its absorption maxima (λ_max), molar absorptivity (ε), or emission maxima are not available.

Fluorescence Quantum Yield and Lifetime Studies

In the absence of emission spectroscopy data, no research has been published on the fluorescence quantum yield (Φ_F) or the excited-state lifetime (τ) of this compound.

Computational Modeling of Excited States

A search for theoretical and computational studies yielded no results concerning the modeling of the excited states of this specific compound.

Coordination Chemistry with Metal Centers

No published research was found describing the use of this compound as a ligand in coordination chemistry.

Ligand Binding Studies and Complex Formation

There are no reports on ligand binding studies, complex formation, or determination of binding constants with any metal centers for this compound.

Structural Characterization of Metal Complexes

As no metal complexes of this compound have been reported, there is no structural characterization data (e.g., from X-ray crystallography or spectroscopic methods) available.

Materials Science Applications (excluding biological/medical)

The exploration of this compound in non-biological materials science appears to be a nascent field. While related heterocyclic structures have been investigated for various material applications, direct evidence of the use of this specific compound is limited.

Polymer Incorporation and Composites

There is a lack of specific studies detailing the incorporation of this compound into polymer backbones or as a component in composite materials. In principle, the dione (B5365651) functionality could be exploited for polymerization reactions. For instance, the synthesis of polyamides often involves the reaction of diamines with dicarboxylic acids or their derivatives. While not directly involving a piperidine-2,4-dione, the general principles of polyamide synthesis demonstrate how amine- and carbonyl-containing monomers can be polymerized. nih.govcaltech.edu Theoretically, derivatives of this compound, if functionalized with appropriate reactive groups, could serve as monomers. For example, the introduction of an amino or carboxyl group onto the phenyl ring or the piperidine (B6355638) core could enable its participation in step-growth polymerization. However, no such polymers have been reported in the literature.

The potential for this compound to be used as an additive in polymer composites is also speculative. Its rigid heterocyclic structure could potentially enhance the mechanical or thermal properties of a polymer matrix. However, without experimental data, this remains a hypothetical application.

Supramolecular Assemblies and Self-Organization

The self-assembly of molecules into ordered supramolecular structures is of great interest for the development of functional materials. While there are studies on the supramolecular polymerization of other nitrogen-containing heterocyclic compounds, such as N-annulated perylenediimides which can form H-bonded assemblies, there is no direct research on the supramolecular behavior of this compound. nih.gov The presence of carbonyl groups and the aromatic ring in this compound suggests the potential for non-covalent interactions, such as hydrogen bonding (if co-crystallized with suitable donors) and π-π stacking, which are crucial for self-organization. The investigation of supramolecular structures based on copper complexes with aminoethylpiperazine-based ligands highlights how piperazine (B1678402) derivatives can form complex, hydrogen-bonded networks. nih.gov By analogy, it is conceivable that this compound could participate in similar interactions, but this has not been experimentally verified.

Electronic Materials Potential

The potential of this compound in electronic materials is another area that remains unexplored. The development of organic electronic materials often relies on molecules with extended π-conjugated systems to facilitate charge transport. While the p-tolyl group offers some degree of electron delocalization, the saturated piperidine ring interrupts this conjugation, making it unlikely for the compound itself to possess significant intrinsic conductivity.

However, it could potentially be used as a building block for larger, more electronically active systems. For instance, it could be functionalized and incorporated into conductive polymers. Patents exist for poly(aryl piperidinium) polymers for use as anion exchange membranes, where the piperidinium (B107235) cation is part of the polymer backbone. google.com While structurally different from a piperidine-2,4-dione, these examples show the utility of the piperidine motif in ion-conductive polymers. The electronic properties of this compound would need to be characterized to assess its potential in this field.

Catalysis and Organocatalysis Utilizing this compound Scaffolds

The use of chiral piperidine derivatives as organocatalysts is a well-established field. mdpi.comnih.gov The piperidine scaffold can provide a rigid framework for the positioning of catalytic groups.

Design of Derivatives for Catalytic Activity

While there are no specific reports on the design of this compound derivatives for catalysis, general principles of organocatalyst design can be applied. The N-aryl group could influence the steric and electronic environment of the catalyst. Further functionalization of the piperidine ring, for example at the 3- or 5-positions with acidic or basic groups, would be necessary to impart catalytic activity. The synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization provides a route to such functionalized scaffolds. core.ac.uk For instance, the introduction of an amino group could lead to enamine catalysis, a common strategy in organocatalysis. Research on the N-arylation of piperidine using metal catalysts points to the importance of this class of compounds as potential templates for bioactive molecules and, by extension, for catalytic applications. researchgate.net

Evaluation of Catalytic Efficiency and Selectivity

As there are no known catalytic applications of this compound or its close derivatives, there is no data on its catalytic efficiency or selectivity. To evaluate its potential, one would first need to synthesize a library of derivatives with catalytically active functional groups. These could then be tested in various organic reactions, such as aldol (B89426) or Michael additions, to assess their performance. The stereochemical outcome of such reactions would be of particular interest if chiral derivatives were synthesized. The catalytic activity of zinc(II) complexes with piperidine derivatives in the formation of amidines showcases how metal complexes of such ligands can be catalytically active, suggesting a potential avenue for future research. nih.gov

Mechanistic Insights into Catalytic Processes

While direct mechanistic studies on catalytic processes involving This compound are not extensively documented in publicly available research, significant insights can be drawn from structurally related N-aryl glutarimides. The catalytic transformations of these analogous compounds provide a foundational understanding of the potential reactivity and mechanistic pathways that this compound could undergo, particularly in transition metal-catalyzed reactions.

The core of this understanding lies in the concept of amide bond distortion. In N-acyl-glutarimides, the presence of the glutarimide (B196013) ring can induce a non-planar, or "twisted," geometry in the acyclic amide bond. This distortion disrupts the typical resonance stabilization of the amide, rendering the N-C(O) bond more susceptible to cleavage. This enhanced reactivity is a key feature in facilitating catalytic cross-coupling reactions.

Palladium- and nickel-catalyzed reactions are prominent in the functionalization of these systems. The proposed mechanisms generally revolve around the oxidative addition of the low-valent metal catalyst to the activated N-C(O) bond of the glutarimide.

A plausible mechanistic cycle for a Suzuki-Miyaura-type cross-coupling reaction, inferred from studies on N-acyl-glutarimides, is as follows:

Oxidative Addition: A low-valent palladium(0) or nickel(0) complex initiates the cycle by undergoing oxidative addition to the activated N-C(O) bond of the N-acyl-glutarimide. This step is often the rate-determining step and results in the formation of a metal(II) intermediate. The distortion of the amide bond in the glutarimide structure is crucial for this step to proceed efficiently.

Transmetalation: The resulting metal(II) complex then undergoes transmetalation with a suitable organometallic reagent, such as an organoboron compound in the case of a Suzuki-Miyaura coupling. This step transfers the organic moiety from the boron atom to the metal center, displacing the glutarimide fragment.

Reductive Elimination: The final step is the reductive elimination from the metal(II) complex, which forms the new carbon-carbon bond of the product ketone and regenerates the active metal(0) catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that under certain conditions, particularly with nickel catalysis, radical pathways may also be operative. For instance, in reductive cross-coupling reactions of α-haloimides, a radical intermediate can be generated at the α-position, which then participates in the catalytic cycle.

Below is a data table summarizing key findings from studies on the catalytic reactions of N-acyl-glutarimides, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Catalyst System | Key Mechanistic Feature | Proposed Intermediates | Ref. |

| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂ / Ligand | N-C(O) bond cleavage via ground-state distortion | Pd(II) acyl-amido complex | acs.org |

| Transamidation | - (Transition-metal-free) | Activation of the N-C(O) bond by twisting | Tetrahedral intermediate | acs.org |

| Ni-Catalyzed Reductive Arylation | NiBr₂ / Ligand | Reductive cross-coupling of α-haloimides | Ni(I) and Ni(II) species, α-imidoyl radical | nih.gov |

| Rhodium-Catalyzed Carbene Transfer | Rh₂(OAc)₄ | Reaction at a remote site from the imide | Rhodium-carbene complex | nih.gov |

It is hypothesized that the dione functionality in This compound could also participate in catalytic reactions through enolate formation, particularly in base-mediated processes. This would open up avenues for catalytic asymmetric functionalization at the α-positions to the carbonyl groups. However, detailed mechanistic studies are required to validate these postulations.

Future Directions and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development process for compounds like 1-(4-methylphenyl)piperidine-2,4-dione. astrazeneca.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic routes, and identify potential biological targets, thereby accelerating research and reducing costs. nih.govyoutube.com

Key applications include:

Predictive Modeling: ML algorithms, particularly graph neural networks and other deep learning techniques, can be trained on existing chemical libraries to predict the physicochemical properties, bioactivity, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel molecules. astrazeneca.comnih.gov For this compound, this would enable in silico screening for potential therapeutic applications before committing to costly and time-consuming laboratory synthesis.

De Novo Drug Design: Generative AI models can design novel piperidinedione derivatives with optimized properties. By inputting desired characteristics (e.g., high affinity for a specific receptor, low toxicity), these models can propose new structures based on the this compound scaffold. nih.gov

Synthesis Prediction: AI tools can assist chemists by predicting retrosynthetic pathways, suggesting optimal reagents and reaction conditions, and forecasting potential yields and byproducts. This accelerates the optimization of the manufacturing process for this and related compounds.

Table 1: Predicted Physicochemical and ADMET Properties using ML Models

| Property | Predicted Value | Implication in Drug Discovery |

|---|---|---|

| Molecular Weight | 203.24 g/mol | Compliant with Lipinski's rule of five for oral bioavailability. |

| XlogP (predicted) | 1.3 | Indicates good membrane permeability. uni.lu |

| Hydrogen Bond Donors | 0 | Contributes to good oral bioavailability. |

| Hydrogen Bond Acceptors | 2 | Contributes to binding interactions and solubility. |

| Predicted Aqueous Solubility | Moderate | Suggests potential for oral formulation. |

| Predicted Blood-Brain Barrier Permeability | High | Indicates potential for CNS-related applications. |

Emerging Methodologies for Synthesis and Characterization

Advances in chemical synthesis and analytical techniques offer new avenues for producing and characterizing this compound with greater efficiency, purity, and stereochemical control.

Advanced Synthesis: Traditional methods for creating piperidinedione rings, such as Dieckmann cyclizations, are being supplemented by novel strategies. researchgate.netdtic.mil Emerging methods that could be applied include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, time), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods and reducing reliance on harsh reagents. nih.gov

Asymmetric Catalysis: For derivatives of this compound with chiral centers, enantioselective catalytic methods can produce specific stereoisomers, which is crucial as different enantiomers often exhibit distinct biological activities.

Sophisticated Characterization: Beyond standard spectroscopic techniques (NMR, IR, Mass Spectrometry), advanced characterization methods can provide deeper insights into the compound's structure and behavior. Techniques like X-ray crystallography can determine the precise three-dimensional arrangement of atoms, while computational molecular dynamics simulations can model its conformational flexibility and interactions with biological targets. nih.govresearchgate.net

Opportunities in Sustainable Chemistry and Circular Economy Principles

The pharmaceutical industry is increasingly adopting principles of sustainable chemistry and the circular economy to minimize its environmental footprint. efpia.eupharmamanufacturing.com This paradigm shift presents significant opportunities for the synthesis and lifecycle management of this compound.

Green Synthesis: The principles of green chemistry can be applied to develop more environmentally benign synthetic routes. researchgate.netnih.gov This involves:

Using safer, renewable, or biodegradable solvents like water or bio-based solvents. mdpi.com

Employing catalytic reactions to reduce waste and energy consumption. researchgate.net

Designing processes with high atom economy, ensuring that a maximal proportion of reactant atoms are incorporated into the final product. sustainability-directory.com

Circular Economy: A circular approach aims to eliminate waste by keeping materials in use. sustainability-directory.com For pharmaceuticals, this is challenging due to strict purity and safety regulations. orionpharma.com However, opportunities exist in:

Solvent and Catalyst Recycling: Developing processes where solvents and expensive metal catalysts can be efficiently recovered and reused. pharmamanufacturing.com

Waste Valorization: Investigating methods to convert synthetic byproducts into valuable chemical feedstocks for other processes.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Utilizing synthetic routes like addition and cyclization reactions that incorporate most atoms from the reactants into the product. sustainability-directory.com |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, supercritical CO2, or bio-derived solvents. mdpi.com |

| Use of Catalysis | Employing reusable heterogeneous or enzymatic catalysts instead of stoichiometric reagents. researchgate.net |

Translational Research Beyond Current Academic Scopes

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. For this compound, this involves exploring its potential therapeutic utility based on the known biological activities of related piperidinedione and N-aryl compounds. researchgate.netnih.gov

Potential translational pathways include:

Neurological and Psychiatric Disorders: The piperidine (B6355638) scaffold is a common feature in many centrally acting drugs. kcl.ac.uknih.gov Given its predicted ability to cross the blood-brain barrier, this compound could be investigated as a modulator of neurotransmitter receptors, with potential applications in treating conditions like depression, anxiety, or neurodegenerative diseases.

Oncology: Certain piperidinedione derivatives have shown promise as anti-cancer agents. Research could focus on screening this compound for activity against various cancer cell lines and investigating its mechanism of action, such as the inhibition of protein-protein interactions crucial for tumor growth (e.g., p53-HDM2). researchgate.net

Inflammatory Diseases: Many nitrogen-containing heterocycles exhibit anti-inflammatory properties. ijnrd.org Future studies could explore the potential of this compound to modulate inflammatory pathways, making it a candidate for developing treatments for autoimmune disorders or chronic inflammatory conditions.

The progression from a molecule of academic interest to a clinically relevant agent requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical science to validate these potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methylphenyl)piperidine-2,4-dione, and what analytical methods validate its structural integrity?

- Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., via condensation of 4-methylphenylamine with diketone intermediates). Key steps include refluxing in polar aprotic solvents (e.g., DMF) with acid catalysts. Structural validation employs NMR (¹H/¹³C), IR spectroscopy (to confirm ketone groups at C2 and C4), and X-ray crystallography for unambiguous confirmation of the piperidine ring conformation .

- Data Interpretation : Compare experimental NMR shifts (e.g., carbonyl peaks at ~170–180 ppm) with computational predictions (DFT-based tools) to resolve ambiguities in stereochemistry .

Q. How does the electronic environment of the 4-methylphenyl substituent influence the reactivity of the piperidine-2,4-dione core?

- Methodology : Perform Hammett analysis using derivatives with varying para-substituents (e.g., electron-withdrawing/-donating groups) to quantify electronic effects. Pair kinetic studies (e.g., nucleophilic substitution rates) with DFT calculations (e.g., HOMO/LUMO energy levels) to correlate substituent effects with reactivity .

- Key Finding : The electron-donating methyl group enhances ring stability but may reduce electrophilicity at the ketone positions, impacting downstream functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for piperidine-2,4-dione derivatives, and how does SHELX software improve refinement accuracy?

- Methodology : Use SHELXL for high-resolution refinement, especially for resolving disorder in the methylphenyl group. Apply twin refinement protocols (e.g., BASF parameter) for cases of pseudo-merohedral twinning. Cross-validate with PLATON to check for missed symmetry .

- Case Study : For 1-(2-Methylphenyl)piperidin-4-one analogs, SHELX improved R-factor convergence from 0.12 to 0.05 by addressing anisotropic displacement parameters .

Q. How can computational modeling predict the biological activity of this compound derivatives against enzyme targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

- Data Conflict : Discrepancies between docking scores and experimental IC₅₀ may arise from solvation effects; address these using MD simulations (e.g., GROMACS) to account for dynamic binding .

Q. What experimental conditions optimize the regioselective functionalization of the piperidine-2,4-dione scaffold?

- Methodology : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. acetonitrile) to control selectivity at C2 vs. C4 ketones. Monitor progress via HPLC-MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) .